N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a fluorobenzyl group, a mesitylsulfonyl piperidine moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate. This can be achieved through nucleophilic substitution reactions where a fluorine atom is introduced into the benzyl ring.
Synthesis of the Mesitylsulfonyl Piperidine: The piperidine ring is functionalized with a mesitylsulfonyl group. This step often involves sulfonylation reactions using mesitylene sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the fluorobenzyl intermediate with the mesitylsulfonyl piperidine through an oxalamide linkage. This can be achieved using oxalyl chloride and appropriate amine coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Material Science: The unique structural features of the compound may make it suitable for use in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group could enhance binding affinity and specificity, while the mesitylsulfonyl piperidine moiety might contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- N1-(2-bromobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- N1-(2-methylbenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Uniqueness
N1-(2-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to biological targets, and altering lipophilicity.
Properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-7-6-9-21(29)11-12-27-24(30)25(31)28-16-20-8-4-5-10-22(20)26/h4-5,8,10,14-15,21H,6-7,9,11-13,16H2,1-3H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCUKMNIVIPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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